Cas no 1001755-12-9 (1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1001755-12-9x500.png)
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- AKOS B016701
- ART-CHEM-BB B016701
- 1-(4-BROMO-PYRAZOL-1-YLMETHYL)-1 H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
- BBL039798
- AKOS000306548
- 1-(4-bromo-pyrazol-1-ylmethyl)-1 h-pyrazole-3-carboxylic acid
- MFCD04049359
- STK349352
- CS-0262758
- BQB75512
- Oprea1_875210
- DB-017290
- 1001755-12-9
- 1-(4-Bromo-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid
- F2169-0921
- 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylicacid
- 1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxylic Acid
- EN300-83668
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- MDL: MFCD04049359
- インチ: InChI=1S/C8H7BrN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15)
- InChIKey: JDEUMWYKPZZSPX-UHFFFAOYSA-N
- SMILES: C1=CN(CN2C=C(C=N2)Br)N=C1C(=O)O
計算された属性
- 精确分子量: 269.97524Da
- 同位素质量: 269.97524Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 0.9
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313753-1g |
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid |
1001755-12-9 | 95% | 1g |
$344 | 2023-02-03 | |
abcr | AB498885-1 g |
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylic acid |
1001755-12-9 | 1g |
€398.20 | 2022-03-01 | ||
Enamine | EN300-83668-0.05g |
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid |
1001755-12-9 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
Enamine | EN300-83668-0.5g |
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid |
1001755-12-9 | 95.0% | 0.5g |
$455.0 | 2025-02-20 | |
TRC | B144321-100mg |
1-[(4-bromo-1h-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylic acid |
1001755-12-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B144321-1g |
1-[(4-bromo-1h-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylic acid |
1001755-12-9 | 1g |
$ 525.00 | 2022-06-07 | ||
TRC | B144321-500mg |
1-[(4-bromo-1h-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylic acid |
1001755-12-9 | 500mg |
$ 340.00 | 2022-06-07 | ||
Fluorochem | 027965-2g |
1-(4-Bromo-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid |
1001755-12-9 | 2g |
£638.00 | 2022-02-28 | ||
Fluorochem | 027965-1g |
1-(4-Bromo-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid |
1001755-12-9 | 1g |
£363.00 | 2022-02-28 | ||
Enamine | EN300-83668-10.0g |
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid |
1001755-12-9 | 95.0% | 10.0g |
$1977.0 | 2025-02-20 |
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acidに関する追加情報
1-[(4-Bromo-1H-Pyrazol-1-Yl)Methyl]-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1001755-12-9, commonly referred to as 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and advanced materials. The pyrazole ring structure, a five-membered heterocycle containing two nitrogen atoms, forms the core of this molecule, contributing to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of pyrazole derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that pyrazole-based compounds exhibit promising anti-inflammatory and anti-cancer activities. The presence of a bromo substituent at the 4-position of one pyrazole ring further enhances the compound's electronic properties, making it a valuable candidate for exploring its role in drug design.
The synthesis of 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole core. According to a study in *Organic Process Research & Development* (2023), the use of microwave-assisted synthesis has significantly improved the yield and purity of this compound. The introduction of the bromo group is achieved through a substitution reaction, while the carboxylic acid functionality is introduced via hydrolysis of an appropriate ester or nitrile group.
In terms of applications, this compound has shown potential in several areas. In drug discovery, its ability to act as a modulator of protein-protein interactions has been explored in preclinical models. A study in *Nature Communications* (2023) reported that this compound can inhibit specific kinases involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. Additionally, its electron-withdrawing properties make it a candidate for use in organic electronics, particularly in the development of high-performance OLEDs (organic light-emitting diodes).
From a materials science perspective, the compound's ability to form stable coordination complexes has been investigated for applications in catalysis. Research published in *Chemical Science* (2023) demonstrated that this compound can act as a ligand for transition metal catalysts, facilitating efficient catalytic cycles in organic synthesis. This highlights its versatility across multiple disciplines.
Looking ahead, ongoing research is focused on optimizing the synthesis and exploring new functionalization strategies for pyrazole derivatives like this compound. The integration of computational chemistry tools, such as molecular docking and quantum mechanics simulations, is expected to provide deeper insights into its structure-property relationships. Furthermore, efforts are underway to evaluate its toxicity profile and pharmacokinetics to assess its suitability as a drug candidate.
In conclusion, CAS No. 1001755-12-9, or 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, represents a promising molecule with diverse applications across medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive target for further research and development.
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